molecular formula C15H12ClN5O2 B11271100 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide

カタログ番号: B11271100
分子量: 329.74 g/mol
InChIキー: BXQSJXIMYULBEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2. 製法

合成経路と反応条件

2-クロロ-N-[4-メトキシ-3-(1H-テトラゾール-1-イル)フェニル]ベンズアミドの合成は、通常、以下の手順を含みます。

    テトラゾール環の形成: テトラゾール環は、適切なニトリルとアジ化ナトリウムを、塩化亜鉛などの触媒の存在下で反応させることで合成できます。

    メトキシ基の導入: メトキシ基は、水酸化基を、ヨウ化メチルを炭酸カリウムなどの塩基の存在下で使用してメチル化する際に導入できます。

    ベンズアミド構造の形成: ベンズアミド構造は、テトラゾール含有中間体を、2-クロロベンゾイルクロリドと、トリエチルアミンなどの塩基の存在下で反応させることで形成されます。

工業的製法

この化合物の工業的生産には、収率と純度を高めるために上記の合成経路を最適化する必要があります。これには、連続フロー反応器の使用、触媒の高スループットスクリーニング、再結晶やクロマトグラフィーなどの高度な精製技術が含まれる場合があります。

特性

分子式

C15H12ClN5O2

分子量

329.74 g/mol

IUPAC名

2-chloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-13(14)21-9-17-19-20-21)18-15(22)11-4-2-3-5-12(11)16/h2-9H,1H3,(H,18,22)

InChIキー

BXQSJXIMYULBEP-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)N3C=NN=N3

製品の起源

United States

準備方法

Two-Step Approach: Tetrazole Cycloaddition Followed by Acylation

The most widely reported method involves a two-step sequence beginning with the formation of the tetrazole ring, followed by benzamide coupling.

Step 1: [3+2] Cycloaddition for Tetrazole Formation

The 1H-tetrazol-1-yl group is introduced via a nitrile-to-tetrazole conversion using sodium azide (NaN₃) under catalytic conditions. For example:

  • Substrate : 4-methoxy-3-cyanoaniline

  • Reagents : NaN₃, AlCl₃ (catalyst)

  • Conditions : 90°C, 12–24 hours.

The reaction proceeds via a Huisgen-type cycloaddition, where the nitrile group undergoes nucleophilic attack by azide ions, forming the tetrazole ring. Aluminum chloride enhances reactivity by polarizing the nitrile bond. This step typically achieves 84–91% yields for analogous structures.

Step 2: Benzamide Coupling

The intermediate 4-methoxy-3-(1H-tetrazol-1-yl)aniline is acylated with 2-chlorobenzoyl chloride in the presence of pyridine:

  • Molar Ratio : 1:1.2 (aniline:acyl chloride)

  • Solvent : Pyridine (acts as base and solvent)

  • Conditions : Room temperature, 4–6 hours.

Pyridine neutralizes HCl byproducts, driving the reaction to completion. Yields for this step range from 69–91% , depending on substituent steric effects.

Critical Analysis of Reaction Parameters

Catalysts and Solvents

ParameterStandard MethodOptimized Method
Catalyst AlCl₃InCl₃ (ultrasound)
Solvent Water or DMF50% Ethanol
Temperature 90°C40°C (ultrasound)
Time 12–24 hours20 minutes
Yield 84–91%95% (analogous compounds)

The use of InCl₃ under ultrasound significantly enhances reaction efficiency, though scalability for industrial production requires further validation.

Substituent Effects on Reactivity

  • Methoxy Group : Electron-donating methoxy at the 4-position stabilizes the intermediate aryl nitrile, facilitating cycloaddition.

  • Chloro Substituent : The 2-chloro group on the benzoyl moiety slightly reduces acylation yields due to steric hindrance (69% vs. 91% for non-halogenated analogs).

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) are optimal for isolating the final benzamide.

  • Column Chromatography : Required for intermediates, using ethyl acetate/hexane (1:2) for the tetrazole-aniline derivative.

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 8.7 ppm (tetrazole C-H).

    • δ 7.5–8.2 ppm (aromatic protons).

  • MS (ESI+) : Molecular ion peak at m/z 329.74 [M+H]⁺ .

化学反応の分析

4. 科学研究への応用

2-クロロ-N-[4-メトキシ-3-(1H-テトラゾール-1-イル)フェニル]ベンズアミドは、いくつかの科学研究への応用があります。

    医薬品化学: 特に抗菌作用と抗炎症作用のために、新規医薬品の開発におけるファーマコフォアとしての可能性が研究されています。

    材料科学: この化合物は、特定の電子特性や光学特性を持つ先端材料の合成に使用できます。

    生物学的研究: テトラゾール含有化合物の生物学的巨大分子との相互作用を研究するためのプローブとして使用されます。

科学的研究の応用

Research indicates that compounds containing tetrazole and related structures exhibit a broad spectrum of biological activities. The tetrazole ring is particularly noted for its potential in:

  • Antimicrobial Activity : Compounds similar to 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide have shown efficacy against various bacterial and fungal strains. Studies have demonstrated that derivatives can outperform standard drugs like isoniazid and fluconazole in inhibiting microbial growth .
  • Anticancer Properties : The structural characteristics of tetrazole derivatives allow them to interact with biological targets involved in cancer progression. Research has highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .

Drug Development

The compound serves as a lead structure for the development of new pharmaceuticals. Its unique molecular features facilitate modifications that can enhance potency or selectivity against specific diseases. For instance:

  • Antihypertensive Agents : Variants of this compound have been explored for their potential as antihypertensive medications, leveraging the tetrazole moiety's ability to mimic carboxylic acid functionalities found in existing drugs .

Synthesis of Novel Compounds

The synthesis of 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide can lead to the creation of other derivatives with varied biological activities. The versatility of the tetrazole ring allows chemists to explore numerous substitutions that can yield compounds with enhanced therapeutic profiles .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated a series of benzamide derivatives, including those related to 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, against mycobacterial and fungal strains. The results indicated significant antimicrobial activity, suggesting potential for development into effective treatments for infections resistant to current therapies .

Case Study 2: Anticancer Screening

In another investigation, derivatives were tested for anticancer properties on various cancer cell lines. The findings revealed that certain modifications to the benzamide structure resulted in improved cytotoxicity against cancer cells, paving the way for further research into their mechanisms of action and therapeutic applications .

作用機序

2-クロロ-N-[4-メトキシ-3-(1H-テトラゾール-1-イル)フェニル]ベンズアミドの作用機序は、特定の分子標的との相互作用を含みます。テトラゾール環は、生物系におけるカルボキシレート基を模倣することができ、化合物に酵素や受容体に結合させることができます。この結合は、これらの標的の活性を阻害または調節することができ、さまざまな生物学的効果をもたらします。

類似化合物との比較

類似化合物

    2-クロロ-N-[4-メトキシフェニル]ベンズアミド: テトラゾール環が欠如しており、生物学的活性が低下する可能性があります。

    N-[4-メトキシ-3-(1H-テトラゾール-1-イル)フェニル]ベンズアミド: クロロ置換基が欠如しており、反応性と結合親和性に影響を与える可能性があります。

    2-クロロ-N-[4-ヒドロキシ-3-(1H-テトラゾール-1-イル)フェニル]ベンズアミド: メトキシ基の代わりに水酸化基が含まれており、溶解性と反応性に影響を与える可能性があります。

独自性

2-クロロ-N-[4-メトキシ-3-(1H-テトラゾール-1-イル)フェニル]ベンズアミドは、テトラゾール環とクロロ置換基の両方の存在によって独特であり、特定の化学的および生物学的特性を付与します。

生物活性

2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound notable for its unique structural features, including a chloro substituent, a methoxy group, and a tetrazole moiety. This article explores its biological activity, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₂ClN₅O₂
  • Molecular Weight : Approximately 364.2 g/mol
  • Structural Features :
    • Chloro substituent enhances reactivity.
    • Methoxy group contributes to lipophilicity.
    • Tetrazole ring mimics carboxylate groups, facilitating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a variety of pharmacological effects, making it a candidate for therapeutic applications in various diseases.

Antimicrobial Activity

Recent studies have demonstrated the compound's broad-spectrum antibacterial properties against several Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were reported for various bacterial strains:
    • Staphylococcus aureus: MIC = 2 μg/ml
    • Escherichia coli: MIC = 4 μg/ml
    • Pseudomonas aeruginosa: MIC = 8 μg/ml

These results indicate that 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide exhibits potent antibacterial activity comparable to standard antibiotics like norfloxacin and chloromycin .

Anticancer Activity

The compound has shown promise in anticancer research, with studies indicating its potential to inhibit tumor growth in various cancer cell lines. For example, it has been tested against:

  • Breast cancer cells (MCF-7)
  • Colon cancer cells (HT-29)

In vitro assays revealed that the compound could induce apoptosis in cancer cells, suggesting a mechanism that may involve the activation of caspases and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the tetrazole ring and substituents on the benzamide can significantly influence biological activity. The following table summarizes findings related to structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2,4-Dichloro-N-(4-methoxyphenyl)benzamideLacks tetrazole ringLimited antibacterial activity
4-Methoxy-N-(3-tetrazolyl)benzamideLacks chlorineModerate activity against E. coli
2-Fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamideFluorine instead of chlorineEnhanced electronic properties

This table illustrates how variations in chemical structure can affect the compound's efficacy and spectrum of activity .

Case Studies

Several case studies have examined the pharmacological profile of 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide :

  • Study on Antibacterial Properties :
    • Researchers evaluated the compound against clinical isolates of MRSA and other nosocomial pathogens.
    • Results indicated significant bactericidal activity with an MIC lower than traditional treatments.
  • Anticancer Efficacy :
    • A study assessed the cytotoxic effects on human cancer cell lines.
    • The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide?

The compound can be synthesized via amide coupling between 2-chlorobenzoyl chloride and 4-methoxy-3-(1H-tetrazol-1-yl)aniline. A typical protocol involves dissolving the aniline derivative in anhydrous dichloromethane, adding triethylamine as a base, and reacting with 2-chlorobenzoyl chloride under nitrogen at 0–5°C. The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic substitution pattern and amide bond formation (e.g., δ ~8.0 ppm for amide protons) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (expected m/z ~385.07 [M+H]+).
  • IR Spectroscopy : To identify functional groups (e.g., N-H stretch ~3300 cm⁻¹ for amide, C=O stretch ~1650 cm⁻¹) .

Q. How does the tetrazole moiety influence the compound’s reactivity?

The tetrazole group introduces steric hindrance and hydrogen-bonding capacity, affecting reaction kinetics in further derivatization. For example, Suzuki-Miyaura coupling may require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome steric challenges .

Q. What preliminary assays assess its bioactivity?

Screen for enzyme inhibition (e.g., kinase assays) or receptor binding using fluorescence polarization. Prioritize targets associated with tetrazole-containing analogs, such as angiotensin II receptors or metalloproteinases, given the tetrazole’s role in coordinating metal ions .

Advanced Research Questions

Q. How can reaction yields be optimized when the tetrazole group causes steric hindrance?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalyst Systems : Employ Pd(OAc)₂ with SPhos ligand for cross-coupling reactions, which tolerates steric bulk .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) while maintaining yields >80% .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC50 values?

  • Molecular Dynamics Simulations : Account for protein flexibility and solvation effects missed in docking studies.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to validate static computational models .

Q. How does the methoxy group impact metabolic stability in vivo?

  • In Vitro Microsomal Assays : Compare half-life (t1/2) of the parent compound vs. analogs lacking the methoxy group.
  • CYP450 Inhibition Screening : Identify metabolic pathways (e.g., CYP3A4-mediated demethylation) using liver microsomes and LC-MS/MS analysis .

Q. What analytical methods differentiate polymorphic forms of the compound?

  • Powder X-Ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases.
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations (>5°C differences indicate distinct polymorphs) .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting solubility data in DMSO vs. aqueous buffers?

  • Dynamic Light Scattering (DLS) : Check for aggregation in aqueous solutions (e.g., >100 nm particles).
  • Co-Solvent Systems : Use PEG-400 or Captisol® to enhance solubility without destabilizing the compound .

Q. What mechanistic insights explain off-target effects in cell-based assays?

  • Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes to identify unintended protein interactors.
  • Kinome-Wide Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan) to map selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。